



Application Note: Quantification of Sterigmatocystin using LC-MS/MS

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Compound of Interest		
Compound Name:	Sterigmatocystine	
Cat. No.:	B7765566	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterigmatocystin (STC) is a mycotoxin that serves as a precursor in the biosynthesis of aflatoxins.[1] Produced by various species of Aspergillus, it can contaminate a wide range of agricultural commodities, including cereals, grains, nuts, spices, and cheese.[1][2] Due to its potential carcinogenic, mutagenic, and teratogenic properties, sensitive and reliable methods for its quantification are crucial for food safety and risk assessment.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of sterigmatocystin due to its high sensitivity, selectivity, and robustness. This application note provides a detailed protocol and quantitative data for the analysis of sterigmatocystin in various matrices using LC-MS/MS.

Data Presentation

Table 1: Quantitative Performance of LC-MS/MS Methods for Sterigmatocystin Quantification

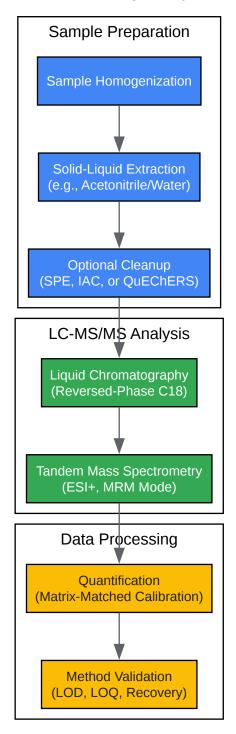


Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Linearity (µg/kg)	Reference
Cereals and Feed	-	1	98-99	2.03 - 10.14	
Wheat	-	< 0.5	> 97	0.5 - 100	
Pig Urine	-	0.1 (ng/mL)	> 60	-	
Cheese	-	1.0	-	1.0 - 100 (ng/L)	
Brown Rice, Wheat	0.02-0.03	0.05-0.09	86-102	-	
Corn	-	-	92-98	4 - 50	

Experimental Workflow



LC-MS/MS Workflow for Sterigmatocystin Quantification



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Caption: Experimental workflow for sterigmatocystin analysis.



Experimental Protocols Sample Preparation

A generic and robust sample preparation protocol is crucial for accurate quantification. The "dilute-and-shoot" approach after a solid-liquid extraction is a common and high-throughput method. For complex matrices or when lower detection limits are required, a cleanup step using Solid Phase Extraction (SPE), Immunoaffinity Columns (IAC), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is recommended.

- a. Solid-Liquid Extraction (General Protocol)
- Weigh 5-25 g of the homogenized sample into a falcon tube.
- Add 20-100 mL of extraction solvent (e.g., acetonitrile/water 80:20, v/v).
- Vortex or shake vigorously for 30-60 minutes.
- Centrifuge the extract at a high speed (e.g., >4000 g) for 5-10 minutes.
- Filter the supernatant through a 0.22 μm filter.
- The extract can be directly injected ("dilute-and-shoot") or subjected to a cleanup step.
- b. Immunoaffinity Column (IAC) Cleanup

IACs provide high specificity and result in cleaner extracts, which can reduce matrix effects.

- Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
- Pass the diluted extract through the immunoaffinity column at a slow flow rate.
- Wash the column with water or PBS to remove unbound matrix components.
- Elute the sterigmatocystin with a suitable solvent, such as methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a solvent compatible with the LC mobile phase.



Liquid Chromatography (LC)

Reversed-phase chromatography using a C18 column is the most common approach for the separation of sterigmatocystin.

- Column: C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm I.D., 1.8-5 μm particle size).
- Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium acetate/formate.
- Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
- Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase, ramping up to a high percentage of organic mobile phase to elute sterigmatocystin.
- Flow Rate: 0.3 0.8 mL/min.
- Injection Volume: 5 50 μL.
- Column Temperature: 30 40 °C.

Tandem Mass Spectrometry (MS/MS)

Electrospray ionization in positive mode (ESI+) is commonly used for the detection of sterigmatocystin. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Source Temperature: 120 150 °C.
- Desolvation Temperature: 350 450 °C.
- MRM Transitions: The selection of precursor and product ions is crucial for specificity.
 Commonly used transitions for sterigmatocystin should be optimized for the specific instrument.



 Collision Energy: This parameter needs to be optimized for each transition to achieve the best fragmentation and signal intensity.

Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters include:

- Linearity: Assessed by analyzing a series of calibration standards at different concentrations.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response.
- Accuracy and Precision: Evaluated by analyzing spiked samples at different concentration levels. Recoveries between 80-120% and relative standard deviations (RSDs) below 20% are generally considered acceptable.
- Matrix Effects: Should be evaluated to determine if co-eluting compounds from the sample matrix suppress or enhance the analyte signal. The use of matrix-matched calibration or stable isotope-labeled internal standards can mitigate matrix effects.

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References

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